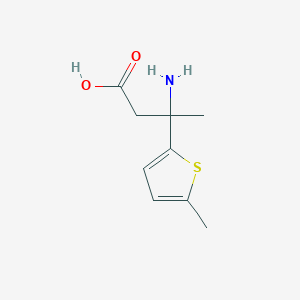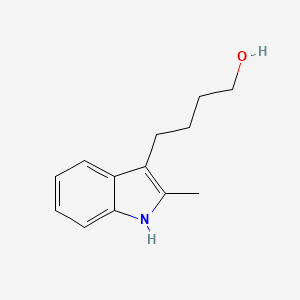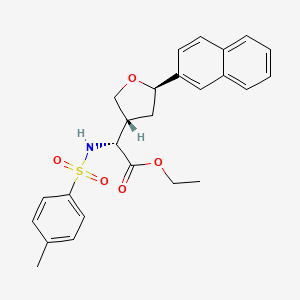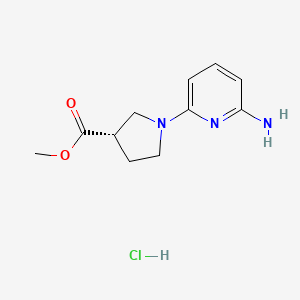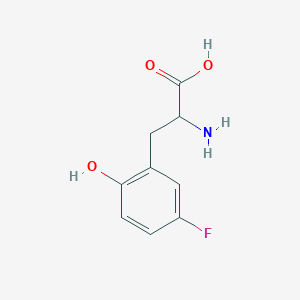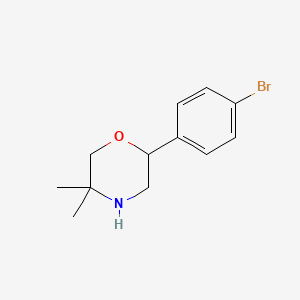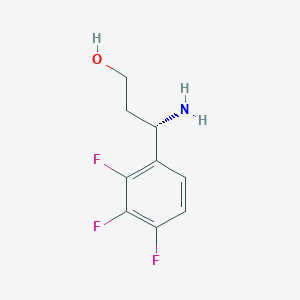
(3S)-3-Amino-3-(2,3,4-trifluorophenyl)propan-1-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-3-Amino-3-(2,3,4-trifluorophenyl)propan-1-OL is an organic compound that belongs to the class of amino alcohols. This compound features a trifluorophenyl group, which is known for its electron-withdrawing properties, attached to a chiral center bearing an amino group and a hydroxyl group. The presence of these functional groups makes it a versatile intermediate in organic synthesis and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(2,3,4-trifluorophenyl)propan-1-OL can be achieved through several synthetic routes. One common method involves the asymmetric reduction of the corresponding ketone precursor using chiral catalysts. Another approach is the nucleophilic addition of an amine to an epoxide derived from the trifluorophenyl precursor. Reaction conditions typically involve the use of solvents like dichloromethane or ethanol and may require temperature control to ensure selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes or enzymatic reduction methods to achieve high enantiomeric purity. Continuous flow reactors and advanced purification techniques such as crystallization or chromatography are often employed to optimize production efficiency and product quality.
化学反应分析
Types of Reactions
(3S)-3-Amino-3-(2,3,4-trifluorophenyl)propan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Catalysts like Pd/C (Palladium on carbon) or NaBH4 (Sodium borohydride) are typical.
Substitution: Conditions often involve Lewis acids like AlCl3 (Aluminum chloride) or FeCl3 (Ferric chloride).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a trifluoromethyl ketone, while reduction of the amino group may produce a secondary amine.
科学研究应用
(3S)-3-Amino-3-(2,3,4-trifluorophenyl)propan-1-OL has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用机制
The mechanism by which (3S)-3-Amino-3-(2,3,4-trifluorophenyl)propan-1-OL exerts its effects involves interactions with specific molecular targets. The trifluorophenyl group enhances binding affinity to certain enzymes or receptors, while the amino and hydroxyl groups facilitate hydrogen bonding and electrostatic interactions. These interactions can modulate biological pathways and influence cellular processes.
相似化合物的比较
Similar Compounds
(3S)-3-Amino-3-phenylpropan-1-OL: Lacks the trifluoromethyl groups, resulting in different electronic properties.
(3S)-3-Amino-3-(4-fluorophenyl)propan-1-OL: Contains a single fluorine atom, leading to variations in reactivity and binding affinity.
Uniqueness
The presence of three fluorine atoms in (3S)-3-Amino-3-(2,3,4-trifluorophenyl)propan-1-OL imparts unique electronic characteristics, making it more lipophilic and potentially enhancing its ability to cross biological membranes. This feature distinguishes it from other similar compounds and may contribute to its specific applications in medicinal chemistry and drug design.
属性
分子式 |
C9H10F3NO |
|---|---|
分子量 |
205.18 g/mol |
IUPAC 名称 |
(3S)-3-amino-3-(2,3,4-trifluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H10F3NO/c10-6-2-1-5(7(13)3-4-14)8(11)9(6)12/h1-2,7,14H,3-4,13H2/t7-/m0/s1 |
InChI 键 |
YLUQSZPRZNNUNP-ZETCQYMHSA-N |
手性 SMILES |
C1=CC(=C(C(=C1[C@H](CCO)N)F)F)F |
规范 SMILES |
C1=CC(=C(C(=C1C(CCO)N)F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3R)-3-Amino-3-[3-chloro-4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13058471.png)



